(Z)-Pentatriacont-9-en-18-one

描述

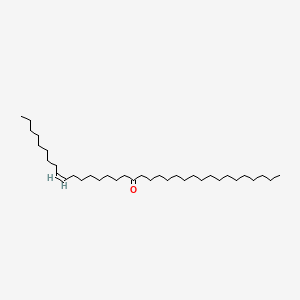

(Z)-Pentatriacont-9-en-18-one is an organic compound classified as an unsaturated ketone. Its structure is characterized by a 35-carbon backbone which includes a cis-configured double bond at the 9th carbon position and a ketone functional group at the 18th position. This combination of a long, nonpolar alkyl chain and a polar carbonyl group imparts amphiphilic properties to the molecule. chem960.com While not a household name, its role in specific, high-tech applications has brought it to the forefront of specialized research areas.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 173546-57-1 |

| Molecular Formula | C₃₅H₆₈O |

| Molecular Weight | 504.92 g/mol |

| Appearance | Not specified |

| Key Structural Features | 35-carbon chain, C9 cis-double bond, C18 ketone |

Long-chain unsaturated ketones are a diverse class of molecules that are significant in various scientific domains. google.com In nature, they are found as components of natural waxes and can act as pheromones in insects, playing a crucial role in their communication. unirioja.es For instance, other long-chain unsaturated ketones, known as alkenones, are produced by certain phytoplankton and are extensively used in geochemistry as proxies to reconstruct past sea surface temperatures. nih.govnih.gov

In the realm of organic synthesis, these ketones are valuable building blocks. The presence of both a reactive carbonyl group and a carbon-carbon double bond allows for a wide range of chemical transformations, making them useful intermediates in the synthesis of more complex molecules. rsc.org Researchers are continuously developing new methods for the synthesis of long-chain ketones, highlighting their importance as precursors for fuels and other valuable chemicals. researchgate.net The study of molecules like this compound contributes to this broader understanding of the synthesis, reactivity, and application of long-chain ketones.

The primary driver for the advanced academic investigation of this compound stems from its formation during the synthesis of iron oxide nanoparticles, specifically magnetite (Fe₃O₄). washington.edunih.gov These nanoparticles are of immense interest due to their magnetic properties and potential applications in fields such as data storage, biomedical imaging, and drug delivery.

A common and effective method for producing monodisperse magnetite nanoparticles is the thermal decomposition of an iron oleate (B1233923) precursor in a high-boiling point solvent. washington.edujkcs.or.kr During this high-temperature process (typically above 300°C), the excess oleic acid present in the reaction mixture undergoes a ketonization reaction. This reaction results in the formation of this compound, which is also referred to in this context as "oleone". washington.edu

The formation of oleone is not merely an incidental byproduct; its presence can influence the nanoparticle nucleation and growth process. washington.edu Understanding the mechanism of its formation and its role within the complex reaction environment is crucial for achieving reproducible and predictable control over the final nanoparticle size, shape, and magnetic properties. nih.gov Therefore, the study of this compound is intrinsically linked to the optimization and refinement of nanomaterial synthesis, a key area of modern materials chemistry.

属性

分子式 |

C35H68O |

|---|---|

分子量 |

504.9 g/mol |

IUPAC 名称 |

(Z)-pentatriacont-9-en-18-one |

InChI |

InChI=1S/C35H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-34H2,1-2H3/b19-17- |

InChI 键 |

KFNZUXIRXRKWEJ-ZPHPHTNESA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |

产品来源 |

United States |

Occurrence, Isolation, and Chemodiversity Studies of Z Pentatriacont 9 En 18 One

Natural Product Discovery and Source Identification Methodologies

The discovery of novel natural products like (Z)-Pentatriacont-9-en-18-one hinges on a systematic exploration of diverse biological sources and the application of sophisticated analytical techniques. The search for such long-chain ketones involves investigating botanical and microbial ecosystems where the biosynthetic machinery for their production is likely to exist.

Exploration of Botanical Sources (e.g., analogous to 18-Pentatriacontanone in Saxifraga stolonifera)

The investigation into botanical sources for this compound can be guided by the known occurrences of structurally similar compounds. A notable analogue is 18-Pentatriacontanone, a saturated long-chain ketone, which has been reported in the plant Saxifraga stolonifera. wikipedia.orgnih.gov The discovery of this C35 ketone provides a valuable lead for identifying potential plant families and genera that may synthesize unsaturated variants.

The general approach to exploring botanical sources involves:

Chemotaxonomic Surveying: Targeting plant families known to produce very-long-chain fatty acids (VLCFAs), which are precursors to long-chain ketones. nih.gov The biosynthesis of cuticular waxes in plants often involves the production of VLC-acyl-CoAs that can be converted through an alkane-forming pathway into aldehydes, alkanes, and ketones. nih.gov

Ethnobotanical Leads: Investigating plants used in traditional medicine or those exhibiting particular surface properties (e.g., waxy coatings) that might indicate the presence of long-chain lipids.

Broad Screening Programs: Utilizing modern analytical techniques to screen extracts from a wide variety of plant species for the presence of compounds with the characteristic mass and fragmentation patterns of long-chain unsaturated ketones.

A review of long-chain aliphatic hydroxy ketones isolated from various medicinal plants over the last 50 years highlights the diversity of these compounds in the plant kingdom, further suggesting that a targeted exploration of plant biodiversity could lead to the discovery of this compound. researchgate.net

Investigation of Microbial and Other Biological Production Systems

Microbial sources represent a vast and largely untapped reservoir of novel chemical entities. Bacteria, microalgae, and fungi are known to produce a wide array of lipids, including long-chain ketones. For instance, certain species of phytoplankton in the class Prymnesiophyceae are known producers of long-chain unsaturated ketones called alkenones, which typically have chain lengths of 35 to 41 carbons. wikipedia.org The bacterium Micrococcus luteus has been shown to produce long-chain alkenes and unsaturated monoketones when its genes are expressed in Escherichia coli. nih.gov

The exploration of microbial production systems would involve:

Culturing and Fermentation: Growing isolates from diverse environments (e.g., marine sediments, soil, hypersaline mats) under various conditions to induce the production of secondary metabolites. researchgate.net

Metagenomic Screening: Analyzing the genetic material from environmental samples to identify gene clusters (like the ole genes) that are homologous to known fatty acid condensation and ketone synthesis pathways. google.com

Metabolic Engineering: Genetically modifying well-characterized microbial hosts, such as E. coli or yeast, to express biosynthetic pathways that could lead to the production of this compound. asm.orgosti.gov This approach has been successful in producing other oleochemicals. osti.gov

Other biological sources, such as insects and marine invertebrates, also warrant investigation. For example, long-chain methyl ketones have been identified as sex pheromones in the red-sided garter snake, demonstrating their presence and functional importance in vertebrates. oregonstate.edu

Advanced Chromatographic and Extraction Techniques for Isolation from Complex Matrices

The isolation of a specific compound like this compound from a complex biological matrix is a significant challenge that requires a multi-step approach involving efficient extraction and high-resolution chromatography.

Extraction Techniques: The initial step involves extracting the total lipid content from the source material. The choice of method depends on the nature of the source and the polarity of the target compound.

| Extraction Method | Principle | Typical Solvents | Application Notes |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | Dichloromethane, Hexane, Acetone | Effective for lipids from solid matrices like leaves or seeds. nih.gov |

| Maceration | Soaking the solid material in a solvent for an extended period. | Ethanol (B145695), Ethyl Acetate (B1210297) | A simple, though sometimes less efficient, method for a wide range of natural products. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2 | A "green" technique that allows for selective extraction by tuning temperature and pressure. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | Ethanol, Hexane | Reduces extraction time and solvent consumption compared to conventional methods. nih.gov |

Chromatographic Separation: Following extraction, the crude lipid extract is subjected to various chromatographic techniques to separate the components and isolate the target ketone.

| Chromatographic Technique | Principle of Separation | Stationary/Mobile Phase Examples | Role in Isolation |

| Column Chromatography (CC) | Adsorption chromatography based on polarity. | Stationary: Silica (B1680970) gel, Alumina. Mobile: Hexane/Ethyl Acetate gradients. | Used for initial fractionation of the crude extract to separate compound classes (e.g., hydrocarbons, ketones, alcohols). tandfonline.com |

| Thin-Layer Chromatography (TLC) | Adsorption on a thin layer of silica gel on a plate. | Similar to CC. | Used for rapid analysis of fractions and to determine optimal solvent systems for column chromatography. tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column. | Normal Phase (Silica) or Reversed-Phase (C18) with various solvent systems. Silver-ion HPLC (Ag-HPLC) is particularly effective for separating unsaturated isomers. researchgate.net | Provides high-resolution separation for final purification of the target isomer. researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Capillary columns (e.g., HP-5). | Primarily used for analytical identification and quantification when coupled with a mass spectrometer, rather than for preparative isolation. scirp.org |

A combination of these techniques, for example, initial fractionation by column chromatography followed by purification using HPLC, would be a robust strategy for isolating this compound. researchgate.net

Environmental Detection and Distribution Profiling of this compound

Detecting and quantifying a specific trace organic compound like this compound in environmental samples (e.g., water, soil, sediment, air) requires highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose. mdpi.com

The process for environmental detection typically involves:

Sample Collection and Preparation: Environmental samples are collected, and the organic compounds are extracted using methods like solid-phase extraction (SPE) for water or solvent extraction for soils and sediments. publish.csiro.au

Derivatization (Optional but often necessary): To improve volatility and chromatographic performance, carbonyl compounds can be derivatized. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives that are highly sensitive to detection. publish.csiro.auresearchgate.net

GC-MS Analysis: The prepared extract is injected into a GC-MS system. The gas chromatograph separates the mixture of compounds based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratios, creating a unique mass spectrum or "fingerprint" for each compound. scirp.org

Identification and Quantification: The compound is identified by comparing its retention time and mass spectrum to that of an authentic standard of this compound. Quantification is achieved by creating a calibration curve with known concentrations of the standard.

Advanced GC-MS techniques can enhance detection capabilities:

GC-MS/MS (Tandem Mass Spectrometry): Increases selectivity and sensitivity by performing a second stage of mass analysis on specific fragment ions, which is particularly useful for complex environmental matrices. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and distinguishing it from other compounds with the same nominal mass. researchgate.net

By applying these methods, it would be possible to profile the distribution of this compound in various environmental compartments. Such data could reveal its sources (natural or anthropogenic), transport pathways, and ultimate fate in the environment, potentially establishing it as a biomarker for specific biological or geochemical processes. scirp.orgscirp.org

Synthetic Methodologies and Chemoenzymatic Production of Z Pentatriacont 9 En 18 One

Stereoselective Total Synthesis Approaches

The total synthesis of (Z)-Pentatriacont-9-en-18-one requires precise control over both the geometry of the carbon-carbon double bond and the position of the ketone functional group. Modern organic synthesis offers a toolkit of powerful reactions to achieve these goals, often employing strategies that build the carbon skeleton in a stepwise and controlled manner.

Strategic Application of Olefin Metathesis and Wittig Reactions for (Z)-Double Bond Formation

The formation of the C-9 Z-double bond is a critical step in the synthesis of the target molecule. Both olefin metathesis and the Wittig reaction are premier methods for alkene synthesis, offering distinct advantages for achieving high Z-selectivity.

Olefin Metathesis: This reaction, catalyzed by transition metal complexes (e.g., Ruthenium or Molybdenum), has become a powerful tool for C-C double bond formation. For the synthesis of Z-alkenes, specialized catalysts that favor the formation of the cis-isomer are employed. A cross-metathesis strategy could be envisioned where two smaller olefinic fragments are joined to construct the larger carbon chain, with the catalyst controlling the geometry of the newly formed double bond. The development of Z-selective catalysts, such as certain molybdenum and tungsten complexes, allows for high stereochemical control, which is essential for pheromone synthesis.

Wittig Reaction: The Wittig reaction is a classic and reliable method for converting aldehydes and ketones into alkenes. A key feature of this reaction is that the stereochemical outcome can be controlled by the nature of the phosphonium (B103445) ylide used. Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) predominantly form Z-alkenes, making this reaction highly suitable for the synthesis of this compound. A synthetic strategy would involve the reaction of a C9 aldehyde with a C26 phosphonium ylide. The reaction proceeds through a four-membered oxaphosphetane intermediate, and under lithium-salt-free conditions, kinetic control leads to the desired Z-isomer.

| Methodology | Key Reagents/Catalysts | General (Z:E) Selectivity | Key Advantages |

|---|---|---|---|

| Z-Selective Olefin Metathesis | Mo or W-based catalysts (e.g., Schrock or MAP catalysts) | High (e.g., 90:10 to >97:3) | High efficiency, functional group tolerance, catalytic nature. |

| Wittig Reaction | Non-stabilized phosphonium ylide (e.g., Ph₃P=CHR) + Aldehyde | Moderate to High | Reliable, well-established, absolute fixing of double bond location. |

Regioselective Construction of the Ketone Moiety (e.g., advanced ketonization reactions of fatty acids or derivatives, drawing parallels from oleone synthesis)

The construction of the C-18 ketone in a long C35 chain requires a regioselective method to join two different carbon chains. A powerful and direct method for this is the decarboxylative ketonization of fatty acids or their derivatives. This process involves heating two carboxylic acid molecules (or esters) in the presence of a metal oxide catalyst, resulting in the formation of a symmetrical or unsymmetrical ketone with the release of carbon dioxide and water.

To synthesize this compound, a crossed ketonization reaction would be required between two different fatty acids. A plausible route would involve the reaction of an 18-carbon unsaturated fatty acid derivative (containing the Z-double bond at C-9, such as oleic acid) and a 17-carbon saturated fatty acid (heptadecanoic acid).

This approach draws a direct parallel from the synthesis of long-chain symmetrical ketones like oleone (heptadecan-18-one), which can be produced from stearic acid (an 18-carbon saturated fatty acid). The reaction is typically carried out in the gas or liquid phase at high temperatures (often >300°C) using catalysts like zirconium dioxide, cerium(IV) oxide, or magnesium oxide. Achieving high yields of the desired unsymmetrical ketone requires careful control of reaction conditions to minimize the formation of symmetrical ketone byproducts.

Development of Convergent and Divergent Synthetic Pathways

Convergent Synthesis: A convergent approach involves synthesizing large fragments of the molecule separately and then joining them together near the end of the synthesis. For this compound, a convergent strategy might involve:

Synthesis of a C1-C17 fragment containing the (Z)-alkene at the C-9 position.

Synthesis of a C19-C35 fragment.

Coupling these two fragments via a reaction that forms the C17-C18 bond and subsequently generates the C18-ketone. For example, coupling an organometallic C17 species with a C18 acid chloride derivative.

Divergent Synthesis: A divergent pathway begins with a common intermediate that can be elaborated into several different target molecules. A potential divergent approach could start with the saturated ketone, pentatriacontan-18-one (the saturated analog). This common precursor could then undergo a regioselective desaturation reaction to introduce the double bond at the C-9 position. Alternatively, a precursor with a functional group at the C-9 position (e.g., a hydroxyl group) could be synthesized and then converted to the Z-alkene via elimination reactions.

Biotechnological and Enzymatic Synthesis Routes

As an alternative to complex and often costly chemical synthesis, biotechnological methods offer a promising avenue for producing insect pheromones. These approaches leverage the high specificity of enzymes and the metabolic machinery of microorganisms to build complex molecules from simple feedstocks.

Enzyme-Catalyzed Transformations for Targeted Synthesis

Chemoenzymatic synthesis combines the advantages of chemical reactions and biological catalysis. Specific enzymes can be used in vitro to perform challenging transformations with high regio- and stereoselectivity. For the synthesis of this compound, key enzymatic steps could include:

Desaturation: A specific fatty acid desaturase enzyme could be used to introduce the Z-double bond at the C-9 position of a saturated C35 fatty acid precursor.

Oxidation: An oxidase or dehydrogenase could selectively oxidize a hydroxyl group at the C-18 position of a long-chain alcohol precursor to the corresponding ketone.

The biosynthesis of insect pheromones in nature often starts from fatty acid metabolism, utilizing a dedicated set of enzymes to perform chain elongation, desaturation, and functional group modification. Harnessing these specific enzymes provides a direct route for targeted synthesis.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering involves redesigning the metabolism of microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce non-native chemicals. The production of this compound could be achieved by introducing a heterologous biosynthetic pathway into a microbial host.

A potential metabolic engineering strategy would involve several key modifications:

Precursor Supply: Engineering the host's fatty acid synthesis (FAS) pathway to produce high levels of the required fatty acyl-CoA precursors (e.g., oleoyl-CoA and heptadecanoyl-CoA).

Ketone Formation: Introducing a specialized enzyme system, potentially analogous to Type I polyketide synthases, that can catalyze the condensation of two different long-chain fatty acyl-CoAs to form the specific C-18 ketone.

Pathway Optimization: Deleting competing metabolic pathways to channel more carbon flux towards the desired product and optimizing the expression of the introduced enzymes.

This approach mimics the natural biosynthesis of some insect pheromones, which are derived from the modification of fatty acids. By identifying and transferring the relevant genes from the housefly or other insects into a microbial host, it may be possible to establish a sustainable and cost-effective production platform.

| Enzymatic Step | Required Enzyme Type | Function |

|---|---|---|

| Precursor Synthesis | Fatty Acid Synthase (FAS), Elongases | Produce specific long-chain saturated and unsaturated fatty acyl-CoAs. |

| Desaturation | Δ9-Desaturase | Introduces the (Z)-double bond at the C-9 position. |

| Ketone Formation | Ketosynthase/Thioesterase Complex | Condenses two different fatty acyl chains and facilitates decarboxylation and oxidation to form the ketone moiety. |

| Pathway Optimization | Gene knockouts (e.g., β-oxidation) | Prevent degradation of fatty acid intermediates and increase product yield. |

Biosynthetic Pathway Elucidation of Z Pentatriacont 9 En 18 One

Identification of Putative Precursors and Intermediates

The biosynthesis of (Z)-Pentatriacont-9-en-18-one is hypothesized to commence with common fatty acid precursors, which undergo chain elongation and desaturation to form the characteristic 35-carbon chain with a double bond at the ninth position. The introduction of the ketone group at the 18th carbon likely occurs in the final stages of the pathway.

Putative Precursors: The initial building blocks are short-chain fatty acids, primarily acetyl-CoA, which are assembled by fatty acid synthase (FAS) enzymes. biorxiv.org The resulting saturated fatty acids, such as palmitic acid (C16:0) or stearic acid (C18:0), serve as the primary precursors for further modification.

Chain Elongation and Desaturation: A series of membrane-bound elongase enzymes sequentially add two-carbon units from malonyl-CoA to the initial fatty acid chain. frontiersin.orgnih.gov Concurrently, or subsequently, desaturase enzymes introduce double bonds at specific positions. To achieve the C35 backbone of this compound with a double bond at the C9 position, a precursor like oleic acid (C18:1 n-9) would undergo multiple rounds of elongation.

Formation of the Ketone Group: The introduction of the ketone at the C-18 position is a critical step. While the exact mechanism for this specific compound is unknown, it is likely analogous to hydroxylation followed by oxidation, a common reaction in insect pheromone biosynthesis. nih.gov A very-long-chain fatty acid would be the substrate for these modifications.

Proposed Intermediates: Based on this proposed pathway, a number of intermediates can be postulated.

| Intermediate | Description | Enzymes Involved (Putative) |

| Acetyl-CoA | Initial two-carbon building block | Fatty Acid Synthase (FAS) |

| Malonyl-CoA | Two-carbon donor for chain elongation | Acetyl-CoA Carboxylase (ACC) |

| Oleoyl-CoA | C18:1 fatty acyl-CoA precursor | Fatty Acid Synthase, Desaturase |

| Very-long-chain fatty acyl-CoAs | Elongated fatty acid chains (e.g., C20:1 to C34:1) | Elongases |

| (Z)-Pentatriacont-9-enoic acid | The C35 fatty acid precursor | Elongases, Desaturases |

| 18-Hydroxy-(Z)-pentatriacont-9-enoic acid | Hydroxylated intermediate | Cytochrome P450 monooxygenase |

| 18-Oxo-(Z)-pentatriacont-9-enoic acid | Keto-acid intermediate | Dehydrogenase |

Characterization of Enzymatic Machinery Involved in this compound Biosynthesis

The biosynthesis of a complex molecule like this compound is dependent on the coordinated action of several key enzyme families. While the specific enzymes for this compound have not been isolated and characterized, their general functions can be inferred from studies on analogous biosynthetic pathways in insects. nih.govnih.gov

| Enzyme Class | Function in the Proposed Pathway | General Characteristics |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA, the rate-limiting step in fatty acid synthesis. nih.gov | A biotin-dependent enzyme found in the cytoplasm. |

| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acids (e.g., palmitate) from acetyl-CoA and malonyl-CoA. biorxiv.org | A large, multi-enzyme complex in the cytoplasm. |

| Fatty Acyl-CoA Elongases | Sequentially add two-carbon units to the growing fatty acyl-CoA chain. frontiersin.orgnih.gov | A family of membrane-bound enzymes located in the endoplasmic reticulum. |

| Fatty Acyl-CoA Desaturases | Introduce double bonds at specific positions in the fatty acyl chain. nih.gov | Membrane-bound enzymes, often requiring a cytochrome b5 coreductor. |

| Cytochrome P450 Monooxygenases | Catalyze the hydroxylation of the fatty acid chain at the C-18 position. researchgate.net | A large and diverse family of heme-containing enzymes. |

| Dehydrogenases | Oxidize the hydroxyl group at C-18 to a ketone group. | A broad class of enzymes that catalyze oxidation-reduction reactions. |

Genetic and Proteomic Analysis of Biosynthetic Clusters

The genes encoding the enzymes involved in CHC and pheromone biosynthesis are often found to be co-regulated and may be located in biosynthetic gene clusters. Modern genomic and proteomic approaches are powerful tools for identifying these genes and understanding their regulation. nih.govnih.gov

Genomic Analysis: Comparative genomics can identify orthologs of known fatty acid metabolism genes in the genomes of insects that produce this compound. Transcriptomic analysis of oenocytes, the primary site of CHC biosynthesis, can reveal which genes are highly expressed during periods of active synthesis. frontiersin.orgfrontiersin.org

Proteomic Analysis: Proteomic studies of oenocytes can identify the enzymes directly involved in the biosynthetic pathway. By comparing the proteome of oenocytes under conditions of high and low production of the target compound, researchers can identify candidate enzymes. Techniques such as mass spectrometry can be used to identify and quantify proteins present in these specialized cells.

| Analysis Type | Methodology | Expected Findings for this compound Biosynthesis |

| Genomics | Whole-genome sequencing, comparative genomics | Identification of genes encoding FAS, ACC, elongases, desaturases, cytochrome P450s, and dehydrogenases. |

| Transcriptomics | RNA-sequencing of oenocytes | Upregulation of specific elongase and desaturase genes corresponding to the C35 chain length and C9 double bond. |

| Proteomics | Mass spectrometry-based proteomics of oenocyte extracts | Identification of the specific enzyme isoforms involved in the pathway and potential protein-protein interactions. |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and definitively elucidate biosynthetic pathways. beilstein-journals.orgnih.gov By providing an insect with a labeled precursor, researchers can track the incorporation of the label into the final product and its intermediates.

Methodology: In a typical experiment, a stable isotope-labeled precursor, such as ¹³C-labeled acetate (B1210297) or a specific ¹³C-labeled fatty acid, would be administered to the insect. After a period of time, the cuticular lipids are extracted and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the presence and position of the isotopic label in this compound.

Hypothetical Labeling Experiment:

| Labeled Precursor | Expected Labeled Product | Information Gained |

| [1-¹³C]Acetate | ¹³C incorporated throughout the carbon backbone of this compound | Confirms de novo biosynthesis from acetyl-CoA. |

| [U-¹³C]Oleic acid | A segment of the this compound molecule will be heavily labeled | Confirms that oleic acid is a direct precursor and undergoes chain elongation. |

| ¹⁸O₂ | Incorporation of ¹⁸O into the ketone group at C-18 | Provides evidence for an oxidative mechanism in the formation of the ketone. |

These studies, while not yet performed for this specific compound, are essential for confirming the proposed biosynthetic pathway and identifying the precise sequence of enzymatic reactions.

Advanced Spectroscopic Characterization and Quantitative Analytical Methodologies for Z Pentatriacont 9 En 18 One

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isomeric Differentiation (e.g., GC-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of (Z)-Pentatriacont-9-en-18-one. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula, C35H68O. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. libretexts.org For a molecule of this size and polarity, GC-MS is a common method, providing both retention time for identification and a mass spectrum for structural elucidation. nih.gov LC-MS is also applicable, particularly with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often requiring derivatization to enhance ionization efficiency for nonpolar compounds. oregonstate.edu

The primary fragmentation pattern for ketones in mass spectrometry is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This results in the formation of stable acylium ions. Another significant fragmentation process for long-chain carbonyl compounds is the McLafferty rearrangement, where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α,β-bond. researchgate.net

For this compound, α-cleavage would occur on either side of the C-18 carbonyl group. Cleavage between C-17 and C-18 would result in characteristic fragment ions, as would cleavage between C-18 and C-19. These predictable fragmentation patterns are crucial for confirming the position of the ketone group along the long aliphatic chain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by isolating the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. researchgate.net This technique is instrumental in mapping the fragmentation pathways, which helps to precisely locate functional groups and points of unsaturation.

For this compound, MS/MS analysis would involve isolating the molecular ion [M+H]⁺ and inducing fragmentation. The resulting spectrum would show characteristic losses corresponding to the aliphatic chains. Key fragmentations for long-chain unsaturated ketones include cleavage at the allylic positions and fragmentation pathways influenced by the double bond's location. researchgate.netchemistrysteps.com The analysis allows for the differentiation of isomers by observing unique fragmentation patterns that depend on the relative positions of the ketone and the double bond.

Table 1: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion/Fragment | Molecular Formula | Predicted m/z (monoisotopic) | Fragmentation Pathway |

| [M+H]⁺ | C35H69O⁺ | 505.5343 | Protonated Molecular Ion |

| [M-C8H15]⁺ | C27H53O⁺ | 393.4142 | Cleavage at the double bond |

| [C17H35O]⁺ | C17H35O⁺ | 267.2682 | α-cleavage (C18-C19 bond) |

| [C16H33]⁺ | C16H33⁺ | 225.2577 | Fragment from C18-C19 cleavage |

| [C18H33O]⁺ | C18H33O⁺ | 265.2526 | α-cleavage (C17-C18 bond) |

| [C8H15]⁺ | C8H15⁺ | 111.1168 | Fragment from C17-C18 cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Constitutional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete constitutional and stereochemical elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, ¹H NMR would show characteristic signals for the vinylic protons (C9-H and C10-H), which are expected to appear in the range of 5.3-5.5 ppm. rsc.org The cis or Z configuration of the double bond is confirmed by the coupling constant (J-coupling) between these vinylic protons, which is typically smaller (6-14 Hz) for cis isomers compared to trans isomers (11-18 Hz). libretexts.org Protons on the carbons alpha to the carbonyl group (C17-H₂ and C19-H₂) would appear deshielded, typically in the 2.2-2.5 ppm region. wikipedia.org

¹³C NMR spectroscopy is crucial for identifying the carbonyl carbon, which gives a characteristic signal in the downfield region of the spectrum (190-215 ppm). wikipedia.org The sp² hybridized carbons of the double bond (C-9 and C-10) would resonate between 100-150 ppm. libretexts.org The chemical shifts of the allylic carbons can also help confirm the Z stereochemistry. emory.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-18 | - | ~210 |

| C-9, C-10 | ~5.4 (multiplet) | ~130 |

| C-17, C-19 | ~2.4 (triplet) | ~42 |

| C-8, C-11 | ~2.0 (multiplet) | ~27 |

| C-2 to C-7, C-12 to C-16, C-20 to C-34 | ~1.2-1.6 (multiplet) | ~22-32 |

| C-1, C-35 | ~0.9 (triplet) | ~14 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in the crowded aliphatic region of the spectrum, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon chain by connecting adjacent protons (e.g., linking the vinylic protons at C-9/C-10 to the allylic protons at C-8/C-11).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, making it possible to assign the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the alpha-protons (C17-H₂ and C19-H₂) to the carbonyl carbon (C-18), confirming its position.

Solid-State NMR for Aggregate Structure Analysis

In the solid state, molecules like this compound can adopt specific packing arrangements and conformations. Solid-state NMR (ssNMR) is a powerful technique for studying these structures. nih.gov Unlike in solution where rapid tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.govmdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com For long-chain molecules, ssNMR can provide insights into the conformation of the aliphatic chains (e.g., all-trans vs. gauche) and the nature of the intermolecular packing in the crystalline or amorphous solid. cdnsciencepub.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used for the rapid identification of key functional groups.

In the FT-IR spectrum of this compound, the most prominent absorption would be the strong C=O stretching band of the ketone, which typically appears around 1715 cm⁻¹ for a saturated aliphatic ketone. wikipedia.org The C=C stretching vibration of the alkene would be observed in the 1640-1680 cm⁻¹ region, though it is often weak in symmetrical or near-symmetrical alkenes. A key diagnostic peak for the Z (cis) configuration is the =C-H out-of-plane bending vibration, which gives a characteristic absorption around 675-730 cm⁻¹. The spectrum would also be dominated by strong C-H stretching bands from the long aliphatic chains just below 3000 cm⁻¹.

Raman spectroscopy is complementary to FT-IR. The C=C double bond, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. cdnsciencepub.commdpi.com The C=O stretch is also observable. Raman spectroscopy can provide information about the conformational order of the long alkyl chains in the solid state. nist.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | **Expected Wavenumber (cm⁻¹) ** |

| C=O (Ketone) | Stretch | FT-IR, Raman | ~1715 |

| C=C (Alkene) | Stretch | Raman (strong), FT-IR (weak) | ~1650 |

| =C-H (Z-alkene) | Out-of-plane bend | FT-IR | ~720 |

| C-H (Aliphatic) | Stretch | FT-IR, Raman | 2850-2960 |

Chromatographic Separation Techniques and Method Development for Complex Mixtures (e.g., GC, HPLC, UHPLC)

Chromatographic techniques are essential for the isolation and quantification of this compound from complex mixtures, such as natural extracts.

Gas Chromatography (GC): Due to its volatility at high temperatures, GC is well-suited for the analysis of this compound. A non-polar capillary column (e.g., DB-5MS) is typically used. Method development involves optimizing the temperature program to ensure adequate separation from other components without causing thermal degradation. The high molecular weight of the compound necessitates high final oven temperatures for elution.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are powerful alternatives, especially for samples that are thermally labile. Reversed-phase chromatography using a C18 or C8 column is the most common approach. Given the nonpolar nature of the molecule, a non-aqueous mobile phase system (e.g., a gradient of acetonitrile (B52724) and isopropanol) would likely be required for elution. Detection is often achieved with a UV detector at a low wavelength (if there is a chromophore) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. UHPLC offers the advantage of higher resolution and faster analysis times compared to traditional HPLC.

Development and Validation of Robust Analytical Protocols for Detection and Quantification

The accurate detection and quantification of this compound are paramount for understanding its biological roles and potential applications. The development of robust analytical protocols is a meticulous process that ensures the reliability, reproducibility, and accuracy of experimental results. This section details the systematic approach to establishing and validating such a protocol, focusing on chromatographic techniques coupled with mass spectrometry, which are well-suited for the analysis of long-chain unsaturated ketones.

The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose. globalresearchonline.netnih.gov Key validation parameters, as stipulated by international guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. globalresearchonline.netikev.org

A typical analytical workflow for this compound would involve sample preparation, followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). Sample preparation might involve solvent extraction from a biological matrix, followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. researchgate.netnih.gov

The GC-MS analysis would be optimized to achieve good chromatographic resolution and sensitive detection. A non-polar capillary column would likely be employed for the separation of this high-molecular-weight, non-polar compound. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

The validation of this hypothetical GC-MS method would proceed as follows:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This would be demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. A calibration curve would be constructed by analyzing a series of standards of known concentrations.

Table 1: Interactive Linearity Data for this compound Analysis

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 12,543 |

| 5 | 63,211 |

| 10 | 124,876 |

| 25 | 310,987 |

| 50 | 625,432 |

| 100 | 1,251,876 |

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ikev.org It is typically assessed by spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is determined. researchgate.net

Table 2: Accuracy Assessment by Spike and Recovery

| Spike Level | Concentration Added (ng/mL) | Concentration Found (ng/mL) | Recovery (%) |

| Low | 5 | 4.85 | 97.0 |

| Medium | 25 | 24.6 | 98.4 |

| High | 75 | 75.9 | 101.2 |

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ikev.org It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 3: Precision Data for the Quantification of this compound

| Concentration (ng/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=18, 3 days) |

| 5 | 4.2 | 5.8 |

| 25 | 2.8 | 4.1 |

| 75 | 1.9 | 3.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. globalresearchonline.net

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ikev.org For a GC-MS method, this could involve varying parameters such as the injector temperature, oven temperature ramp rate, and gas flow rate.

The successful development and validation of such an analytical protocol are critical for the reliable quantification of this compound in various research contexts, from chemical ecology to biochemistry.

Chemical Reactivity, Derivatization, and Transformation Studies of Z Pentatriacont 9 En 18 One

Investigation of Olefinic Reactivity: Hydrogenation, Halogenation, and Epoxidation

The reactivity of the carbon-carbon double bond at the C9 position is characteristic of a typical internal alkene. The large aliphatic chains on either side of the double bond may introduce some steric hindrance, but they are generally flexible enough not to prevent reaction.

Hydrogenation: The cis-alkene can be readily reduced to the corresponding alkane, yielding Pentatriacontan-18-one. This is typically achieved through catalytic hydrogenation. The reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally quantitative and results in the saturation of the double bond without affecting the ketone functional group.

Interactive Data Table: Hypothetical Hydrogenation Conditions

Halogenation: The alkene can undergo electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). chemguide.co.ukwikipedia.org This reaction proceeds through a cyclic halonium ion intermediate. wikipedia.orgfiveable.me The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond. wikipedia.orgfiveable.me For (Z)-Pentatriacont-9-en-18-one, this would yield the corresponding trans-9,10-dihalo-pentatriacontan-18-one. The reaction with bromine typically causes a rapid decolorization of the reddish-brown bromine solution, a classic test for unsaturation. chemguide.co.ukchemistrysteps.com

Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.comlibretexts.org The epoxidation of an alkene is a concerted reaction, meaning it occurs in a single step. leah4sci.comorganicchemistrytutor.com This mechanism ensures that the stereochemistry of the alkene is retained in the product. Therefore, the cis-(Z) alkene will yield a cis-epoxide. libretexts.org The product of this reaction would be cis-9,10-epoxypentatriacontan-18-one.

Carbonyl Reactivity: Reduction, Oxidation, and Condensation Reactions

The ketone at the C18 position is a site for nucleophilic addition and other carbonyl-specific reactions. The long alkyl chains may sterically hinder the approach to the carbonyl carbon, potentially slowing reaction rates compared to smaller ketones. chemeurope.com

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for reducing ketones to alcohols while leaving carbon-carbon double bonds intact. masterorganicchemistry.comchemguide.co.ukumn.edu The use of NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would transform this compound into (Z)-Pentatriacont-9-en-18-ol. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction but are less selective and more reactive. chemistrysteps.comwikipedia.org

Interactive Data Table: Expected Outcomes of Carbonyl Reduction

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. The Baeyer-Villiger oxidation is a notable reaction where a ketone is converted into an ester by treatment with a peroxy acid (like m-CPBA) or hydrogen peroxide. organic-chemistry.orgwikipedia.orgnih.gov The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The migratory aptitude of the adjacent alkyl groups determines the regioselectivity. For Pentatriacont-9-en-18-one, the two groups are a C17 chain and a C16 chain containing a double bond. The migratory aptitude is generally tertiary > secondary > primary alkyl. organicchemistrytutor.comchemistrysteps.com Since both sides are secondary alkyl chains of similar size, a mixture of two ester products would be expected.

Condensation Reactions: The carbonyl group can react with nucleophiles to form new carbon-carbon bonds. A classic example is the Wittig reaction, which converts ketones into alkenes. wikipedia.orglumenlearning.comlibretexts.org Reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding a diene. Despite potential steric hindrance from the long chains, the Wittig reaction is known to be effective even with hindered ketones. chemeurope.comdbpedia.org

Mechanistic Studies of Select Chemical Transformations

While specific mechanistic studies on this compound are not available, the principles of its reactions are well-understood from general organic chemistry.

Mechanism of Epoxidation: The epoxidation of the C9 double bond with a peroxy acid like m-CPBA is a concerted pericyclic reaction. leah4sci.comorganicchemistrytutor.com The alkene acts as the nucleophile, and the peroxy acid acts as the electrophile. The reaction is believed to proceed through a "butterfly" transition state where the oxygen atom is transferred to the double bond simultaneously as the O-O bond breaks and a proton is transferred. organicchemistrytutor.com This concerted mechanism explains the observed syn-addition, where the epoxide ring is formed on one face of the original double bond, preserving its stereochemistry. leah4sci.comlibretexts.org

Reaction Optimization Principles: A key challenge in the chemistry of bifunctional molecules like this compound is achieving selectivity.

Chemoselectivity: To reduce the ketone without affecting the alkene, a mild hydride reagent like NaBH₄ is optimal. masterorganicchemistry.com Conversely, to hydrogenate the alkene without reducing the ketone, catalytic hydrogenation under mild conditions (e.g., Pd/C, 1 atm H₂) is the standard approach. acsgcipr.org Reducing both functional groups would require harsher hydrogenation conditions (higher pressure and temperature) or a more powerful, less selective reducing agent.

Solvent and Temperature Effects: Reaction rates and selectivities can be fine-tuned by adjusting the solvent and temperature. For instance, in epoxidation reactions of α,β-unsaturated ketones, lower temperatures can favor peroxidation pathways over epoxidation. nih.gov While this specific compound is not an α,β-unsaturated ketone, the principle of temperature control to manage competing pathways is broadly applicable.

Chemical Modification for Material Science Applications

The unique structure of this compound, with its long aliphatic chains and reactive functional groups, makes it a plausible candidate as a monomer or precursor for specialized polymers.

Polymer Precursors: The olefinic group at C9 could be utilized in polymerization reactions. For example, ring-opening metathesis polymerization (ROMP) of a cyclic olefin derived from this molecule, or acyclic diene metathesis (ADMET) polymerization if the molecule were converted to a diene, could yield polymers with long, waxy side chains. These side chains would impart significant hydrophobicity and potentially interesting thermal properties to the resulting material.

Grafting and Cross-linking: The ketone functional group serves as a handle for chemical modification. It could be converted to other functional groups (e.g., an alcohol or an amine after reductive amination) to which other polymer chains could be grafted. Alternatively, the ketone could be used in cross-linking reactions to create thermoset materials or polymer networks. The long aliphatic chains would act as flexible linkers within such a network.

Degradation Pathways and Environmental Fate Studies

The environmental fate of a large lipophilic molecule like this compound would be governed by both abiotic and biotic degradation pathways. mdpi.com

Abiotic Degradation:

Ozonolysis: The carbon-carbon double bond is susceptible to cleavage by atmospheric ozone. libretexts.orgwikipedia.orgbyjus.com This oxidative cleavage would break the 35-carbon chain into two smaller molecules: an 18-carbon aldehydo-ketone (O=CH-(CH₂)₇-C(=O)-(CH₂)₁₆-CH₃) and a 9-carbon aldehyde (O=CH-(CH₂)₇-CH₃). These smaller, more oxygenated molecules would likely have higher water solubility and volatility than the parent compound.

Photodegradation: The carbonyl group can absorb UV radiation, leading to photochemical reactions. The most common pathways for ketones are Norrish Type I and Type II reactions. nih.gov A Norrish Type I reaction involves cleavage of one of the C-C bonds adjacent to the carbonyl, forming two alkyl radicals. A Norrish Type II reaction involves intramolecular hydrogen abstraction from the gamma-position, leading to cleavage of the alpha-beta bond and formation of a smaller ketone and an alkene. Both pathways would result in the fragmentation of the long carbon chain. chemrxiv.orgresearchgate.net

Ecological Roles and Biological Interactions of Z Pentatriacont 9 En 18 One Excluding Clinical Aspects

Assessment of Semiochemical Potential

Semiochemicals are signaling chemicals used by organisms to convey information. They are broadly categorized as pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). The potential of (Z)-Pentatriacont-9-en-18-one as a semiochemical can be inferred from the well-documented roles of other long-chain ketones in the animal kingdom.

Pheromonal, Kairomonal, and Allomonal Activity:

Long-chain ketones are significant components of pheromone blends in numerous species, particularly insects and reptiles. pensoft.netpensoft.net In snakes, for instance, these compounds are found in skin secretions and are involved in mate recognition and trailing behaviors. pensoft.netpensoft.net Studies on the garter snake (Thamnophis sirtalis) have shown that long-chain unsaturated ketones are potent attractants for males. pensoft.netpensoft.net Similarly, in various insect species, long-chain ketones, including unsaturated ones, have been identified as contact sex pheromones or components of trail pheromones. nih.gov

The structure of this compound, featuring a long 35-carbon chain and a single double bond, is consistent with molecules that function as non-volatile or low-volatility signals, likely perceived through contact or close-range olfaction. The presence and position of the double bond are often crucial for the specificity and activity of such pheromones.

While direct evidence for kairomonal or allomonal activity of this specific compound is lacking, it is plausible that it could serve such roles. For example, a predator might use this compound as a kairomone to locate its prey, or the compound could act as an allomone, deterring competitors or predators.

Table 1: Examples of Long-Chain Ketones with Semiochemical Activity

| Compound | Organism | Function |

| 2-Pentacosanone and 2-Heptacosanone | Vipera ammodytes (Nose-horned viper) | Intraspecific communication, likely part of the sex pheromone complex. pensoft.net |

| (Z)-18-Heptacosen-10-one | Anoplophora malasiaca (White-spotted longicorn beetle) | Component of a contact sex pheromone. nih.gov |

| Various unsaturated ketones (C23-C29) | Trachypus boharti (Digger wasp) | Found in the postpharyngeal glands, which are used for prey preservation. plos.org |

Investigation of Interspecies Chemical Communication Functions

Chemical communication between different species is a fundamental aspect of most ecosystems. While the role of this compound in this context has not been specifically studied, the general principles of chemical ecology allow for informed speculation.

A compound like this compound, if produced by a particular organism, could be intercepted by another species, serving as a kairomone. For instance, a parasitoid wasp might recognize the compound as a cue indicating the presence of its host. Conversely, if the compound confers a defensive advantage to the producer, it would be classified as an allomone. Some long-chain ketones found in the secretions of digger wasps are used to embalm prey, which may have an antifungal effect, thus acting as an allomone against microbes. nih.gov

Exploration of Molecular Interactions with Biological Systems

The biological activity of any compound is predicated on its interaction with molecular targets such as enzymes and receptors. While direct studies on this compound are not available, research on other unsaturated ketones provides a framework for its potential molecular interactions.

Enzyme Binding and Receptor Modulation:

The α,β-unsaturated ketone moiety is a known feature in ligands that can covalently bind to certain receptors. For example, some natural ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) contain this functional group and bind to a cysteine residue in the receptor's ligand-binding pocket through a Michael addition reaction. nih.gov Although this compound is not an α,β-unsaturated ketone, its general reactivity as a ketone and the presence of a double bond suggest it could interact with various biological macromolecules.

Ketone bodies, which are much smaller molecules, are known to modulate cellular signaling and enzyme activity, in part by influencing post-translational modifications of proteins, such as histone acetylation. nih.govmdpi.com While a direct parallel cannot be drawn, it is conceivable that long-chain ketones could also influence cellular processes through interactions with lipid membranes or specific proteins, potentially altering their function. The long hydrocarbon chain of this compound suggests it would be highly lipophilic and could readily associate with cell membranes, potentially modulating membrane fluidity or the function of membrane-bound proteins.

Influence on Microbial Communities and Ecosystem Dynamics

The interplay between chemical compounds and microbial communities is a key driver of ecosystem dynamics. Long-chain ketones could influence these communities through various mechanisms.

Some bacteria are known to use alpha-hydroxyketones as signaling molecules for quorum sensing, a process that allows them to coordinate gene expression based on population density. nih.gov This suggests that ketones can be part of the chemical language of microbes.

In soil ecosystems, microbial communities can engage in processes like chain elongation, where they convert shorter-chain fatty acids and alcohols into longer-chain carboxylates. nih.gov The introduction of a large organic molecule like this compound into such an environment could select for microbes capable of metabolizing it, thereby altering the community structure. Conversely, it could have inhibitory effects on certain microbial populations.

Role in Plant Defense Mechanisms or Growth Regulation

In plants, long-chain ketones are known constituents of epicuticular waxes, which form a protective layer on the surface of leaves and other organs. oup.comrsc.org This wax layer serves as a primary defense against various environmental stresses, including water loss, UV radiation, and pathogen attack. The presence of compounds like this compound in these waxes could contribute to their physical and chemical properties, enhancing the plant's defense.

Recent studies have also indicated that some ketones can act as plant growth regulators. For example, 2-nonanone (B1664094) and 2-tridecanone, when encapsulated and applied to lettuce seedlings, have been shown to stimulate root and shoot growth. nih.gov These ketones are considered signaling molecules that can modulate physiological and metabolic pathways in plants. nih.gov It is plausible that a long-chain ketone like this compound could have similar regulatory roles, although its large size might entail a different mode of action or delivery.

Table 2: Potential Roles of Long-Chain Ketones in Plants

| Potential Role | Mechanism |

| Structural Component of Cuticular Wax | Contributes to the protective barrier on the plant surface, preventing water loss and pathogen entry. oup.comrsc.org |

| Plant Growth Regulation | May act as a signaling molecule to stimulate root and shoot development. nih.gov |

| Defense Against Herbivores | Could act as a feeding deterrent or toxin to insects. |

| Allelopathy | May be released into the soil to inhibit the growth of competing plants. |

Computational Chemistry and Theoretical Modeling of Z Pentatriacont 9 En 18 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure of (Z)-Pentatriacont-9-en-18-one at the atomic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate a variety of molecular properties. By solving the Schrödinger equation for the molecule, it is possible to determine the distribution of electrons and the energies of the molecular orbitals.

These calculations can predict key electronic properties that govern the reactivity of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the electrostatic potential (ESP) map can be generated to visualize the charge distribution across the molecule. This map identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, offering insights into how the molecule might interact with other chemical species. For this compound, the carbonyl group is expected to be an electron-rich site, while the long hydrocarbon chains would be largely nonpolar.

Illustrative Quantum Chemical Properties of this compound

This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability |

| Dipole Moment | 2.9 D | Indicates moderate polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of this compound and its interactions with its environment.

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in the presence of other molecules, such as lipids or proteins, it is possible to observe how it interacts with them at an atomic level. These simulations can predict binding affinities and identify the key residues or functional groups involved in the interaction. For example, the carbonyl group of this compound could form hydrogen bonds, while the hydrophobic chains would likely engage in van der Waals interactions.

Illustrative Conformational Analysis Data for this compound from MD Simulations

This table presents hypothetical data for illustrative purposes.

| Parameter | Result | Implication |

|---|---|---|

| Predominant Conformation | Folded, U-shape | The cis-double bond induces a significant bend. |

| Radius of Gyration | 12.5 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area | 1500 Ų | Indicates the extent of solvent exposure. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models are built by correlating variations in the chemical structure with observed changes in activity or property.

To develop a QSAR/QSPR model for compounds similar to this compound, a dataset of molecules with known activities or properties is required. For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity (logP), and electronic properties.

Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity or property of interest. researchgate.net For this compound, a QSPR model could be developed to predict properties like its melting point, boiling point, or solubility. A QSAR model could be used to predict a potential biological activity, such as its affinity for a particular receptor, based on a dataset of similar long-chain ketones.

Hypothetical QSPR Model for Predicting Lipophilicity (logP) of Long-Chain Ketones

This table presents hypothetical data for illustrative purposes.

| Descriptor | Coefficient | Contribution to logP |

|---|---|---|

| Molecular Weight | 0.02 | Positive (larger molecules are more lipophilic) |

| Number of Carbon Atoms | 0.15 | Positive (longer chains increase lipophilicity) |

| Polar Surface Area | -0.05 | Negative (polar groups decrease lipophilicity) |

In Silico Screening and Docking Studies for Potential Biological Targets (non-clinical)

In silico screening and molecular docking are computational techniques used to identify potential biological targets for a molecule and to predict its binding mode and affinity. nih.gov These methods are instrumental in the early stages of drug discovery and for understanding the potential biological roles of novel compounds.

Virtual screening involves searching large databases of biological targets (e.g., proteins, enzymes) to identify those that are most likely to bind to this compound. This can be done using ligand-based methods, which look for similarities to known active compounds, or structure-based methods, which involve docking the molecule into the binding sites of known protein structures.

Molecular docking is a more focused approach where the three-dimensional structure of this compound is placed into the binding site of a specific protein target. nih.gov Docking algorithms then sample a wide range of possible orientations and conformations of the molecule within the binding site and calculate a "docking score" that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. These studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, potential targets might include enzymes involved in lipid metabolism or proteins with large hydrophobic binding pockets.

Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme

This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity. |

| Interacting Residues | LEU89, ILE100, PHE210 | Key amino acids in the binding site. |

| Hydrogen Bonds | 1 (with SER122) | A specific polar interaction. |

Future Perspectives and Emerging Research Avenues for Z Pentatriacont 9 En 18 One

Integration with Advanced "Omics" Technologies (e.g., metabolomics, lipidomics)

The structural characteristics of (Z)-Pentatriacont-9-en-18-one, featuring a long aliphatic chain and a ketone functional group, position it as a molecule of interest within the fields of metabolomics and lipidomics. These high-throughput analytical approaches could be pivotal in elucidating its biological roles.

Future research could focus on its identification and quantification in various biological systems. Untargeted metabolomic and lipidomic studies, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), could screen for the presence of this compound and related long-chain ketones in different organisms and tissues. nih.govnih.gov The development of targeted analytical methods would subsequently allow for precise quantification, which is crucial for understanding its physiological and pathological significance. researchgate.netlabinsights.nl

A key application of these "omics" technologies would be in biomarker discovery. Given that long-chain unsaturated fatty acids have been identified as potential biomarkers in certain diseases, it is plausible that this compound, as a derivative or metabolite of such fatty acids, could also serve as a biomarker. nih.gov Its levels could be correlated with specific metabolic states or disease prognoses.

Furthermore, "omics" approaches can help map the metabolic pathways involving this compound. By tracing its synthesis and degradation, researchers could uncover novel enzymatic reactions and metabolic networks. This could reveal connections to other important metabolic processes, such as fatty acid oxidation and ketogenesis. nih.govtechnologynetworks.com

Table 1: Potential "Omics" Approaches for this compound Research

| "Omics" Technology | Potential Application | Expected Outcome |

| Untargeted Metabolomics | Screening for the presence of the compound in biological samples. | Identification of biological systems where the compound is present. |

| Targeted Metabolomics | Accurate quantification of the compound in various tissues and fluids. | Correlation of compound levels with physiological or pathological states. |

| Lipidomics | Characterization of the lipid profile in relation to the compound. | Understanding the compound's role within the broader lipid metabolism. |

| Fluxomics | Tracing the metabolic fate of the compound using isotopic labeling. | Elucidation of its biosynthetic and degradation pathways. |

Sustainable Synthetic Strategies and Green Chemistry Principles

The future synthesis of this compound will likely be guided by the principles of green chemistry, aiming for more environmentally benign and efficient processes. yedarnd.comrsc.org Traditional organic synthesis methods often rely on harsh reagents and generate significant waste.

One promising avenue is the exploration of biocatalysis. Enzymes, such as oxidases, could be employed for the selective oxidation of long-chain alcohols to produce the desired ketone. acs.org This approach offers high specificity and operates under mild reaction conditions. Another biocatalytic strategy could involve the ketonization of long-chain esters or carboxylic acids derived from renewable feedstocks. pjoes.comresearchgate.net

Catalytic methods using heterogeneous catalysts are also a key area of interest. For instance, iron oxide-based catalysts have shown potential for the ketonization of long-chain esters. pjoes.com The development of novel catalysts, such as nickel-based nanoparticles, could offer efficient routes for the synthesis and modification of long-chain ketones. acs.org

Furthermore, the principles of green chemistry encourage the use of eco-friendly solvents and reaction conditions. rsc.org Research into solvent-free reactions or the use of water as a solvent for the synthesis of unsaturated ketones is an active area of investigation. rsc.org The development of a green synthetic route for α,β-unsaturated ketones from glyceraldehyde acetonide showcases the potential for using renewable starting materials. researchgate.net

Table 2: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and cost, scalability of the process. |

| Heterogeneous Catalysis | Catalyst reusability, ease of product separation, potential for continuous flow processes. | Catalyst deactivation, selectivity control for the specific isomer. |

| Green Solvent Chemistry | Reduced environmental impact, improved safety. | Solubility of reactants, reaction kinetics in alternative solvents. |

Applications in Advanced Materials Science and Nanotechnology

The long aliphatic chain of this compound imparts hydrophobic properties, while the ketone group provides a site for chemical modification, making it a candidate for the development of new materials.

In materials science, long-chain aliphatic polyketones are being explored for their potential to create structurally diverse polymers. nih.gov this compound could serve as a monomer or a comonomer in the synthesis of novel polyethylene-like materials with in-chain ketone groups. researchgate.netd-nb.info These ketone functionalities can introduce desirable properties such as improved adhesion, dyeability, and even photodegradability, addressing some of the environmental concerns associated with traditional polyolefins.

In the realm of nanotechnology, the self-assembly properties of long-chain molecules are of significant interest. It is conceivable that this compound could be used to create nanoscale structures such as micelles, vesicles, or thin films. These structures could have applications in drug delivery, surface coatings, and electronics. Nanotechnology offers the potential to create materials with tailored properties at the molecular level. nano.gov

Furthermore, aliphatic polyketones have been successfully fabricated into micro- and nanofiber membranes through processes like electrospinning. nih.govrsc.org These membranes exhibit high porosity and mechanical strength, making them suitable for applications in filtration, battery separators, and biomedical scaffolds. nih.gov The incorporation of this compound into such materials could further enhance their functionality, for example, by providing a reactive handle for surface modification.

Interdisciplinary Research for Comprehensive Understanding of this compound

A comprehensive understanding of this compound will necessitate a collaborative, interdisciplinary approach, bridging chemistry, biology, and ecology.

A particularly promising area of interdisciplinary research is in chemical ecology. Long-chain ketones are known to function as pheromones in a variety of organisms, including insects and reptiles. alfa-chemistry.compensoft.net These chemical signals are crucial for communication related to mating and other behaviors. Research is needed to investigate whether this compound acts as a pheromone in any species. This would involve chemical analysis of insect cuticular hydrocarbons and behavioral assays. researchgate.netnih.govscholaridea.commdpi.comunits.it

The study of cuticular hydrocarbons (CHCs) in insects is a field that could provide significant insights. researchgate.netnih.govunits.it CHCs form a waxy layer on the insect cuticle that prevents desiccation and can also play a role in chemical communication. mdpi.com The analysis of CHC profiles from various insect species may reveal the presence of this compound and shed light on its biological function.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (Z)-Pentatriacont-9-en-18-one with high stereochemical purity?

- Methodological Answer: The stereoselective synthesis of this long-chain enone typically employs Wittig reactions or olefin cross-metathesis. For Z-configuration, use stabilized ylides in Wittig reactions under inert atmospheres, optimizing solvent polarity (e.g., THF or DCM) and reaction temperature (40–60°C) to minimize isomerization. Post-synthesis purification via column chromatography with silver nitrate-impregnated silica can enhance geometric purity . Validate outcomes using -NMR coupling constants (J = 10–12 Hz for cis alkenes) and compare with reference spectra .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer: Combine -NMR to identify carbonyl (C=O, δ ~200–220 ppm) and alkene carbons, supplemented by DEPT for carbon hybridization. IR spectroscopy confirms ketone (1700–1750 cm) and alkene (675–730 cm for Z-configuration) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For reproducibility, document solvent systems (e.g., CDCl for NMR) and instrument parameters (e.g., ESI+ mode for MS) .

Q. How should researchers address discrepancies in reported solubility profiles of this compound?